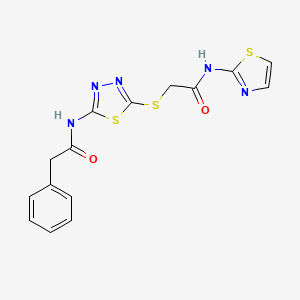![molecular formula C17H14N4O5S B3011066 2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide CAS No. 900136-76-7](/img/structure/B3011066.png)
2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a furan ring, a nitrophenyl group, and a thiadiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group is likely to make the compound relatively polar, and the furan ring could contribute to aromatic stacking interactions .Scientific Research Applications
Synthesis and Heterocyclic Derivatives
2-Methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is part of a broader class of compounds involving the synthesis of heterocycles from arylation products of unsaturated compounds. These compounds, including 5-arylfuran-2-carboxylic acids and their derivatives, have been synthesized through the arylation of furan-2-carboxylic acid or its methyl ester. Such derivatives undergo various reactions to form a range of heterocyclic compounds, indicating the versatility and potential applications of these molecules in the field of organic synthesis and medicinal chemistry (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Antimicrobial Activity
Research on derivatives of 1,3,4-thiadiazole, a structural component of the compound , has shown promising antimicrobial activity. Specifically, some derivatives have been evaluated for their in vitro anti-mycobacterial activity against Mycobacterium tuberculosis strains, demonstrating significant inhibitory activity. This suggests potential applications in the development of new therapeutic agents for tuberculosis, especially multidrug-resistant strains (Patel, Jadhav, Ansari, Pawara, & Surana, 2019).
Antitumor Activity
Compounds with a 5-nitrofuran core, similar to the nitrophenyl group in the compound of interest, have been investigated for their carcinogenic properties. While not directly related to therapeutic applications, the study of these compounds' carcinogenicity highlights the importance of understanding the biological effects and potential risks associated with chemical structures, which can inform safer drug design and synthesis (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).
Nematicidal and Antimicrobial Activity
Another study focused on the synthesis of complex derivatives involving thiadiazole, furan, and benzofuran units, demonstrating nematicidal and antimicrobial activities. This indicates the potential of such compounds for agricultural applications, particularly in pest and pathogen control (Reddy, Rao, Yakub, & Nagaraj, 2010).
Future Directions
properties
IUPAC Name |
2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-9(22)7-15-18-17(27-20-15)19-16(23)13-8-14(26-10(13)2)11-3-5-12(6-4-11)21(24)25/h3-6,8H,7H2,1-2H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAECSVVOBSTKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=NC(=NS3)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)
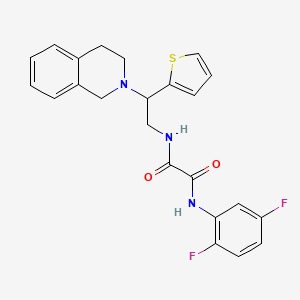
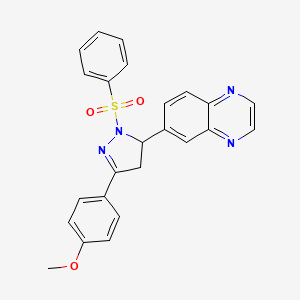
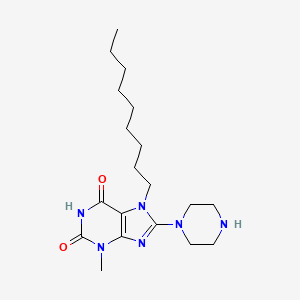
![N~4~-(4-ethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)
![7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3010989.png)
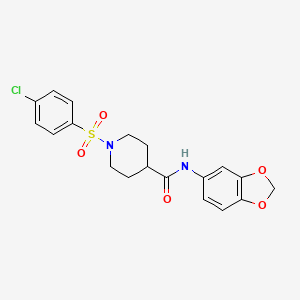
![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)
![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)
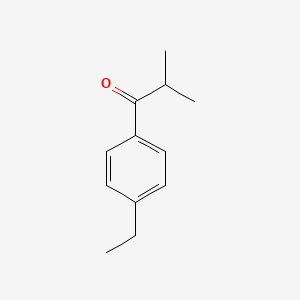
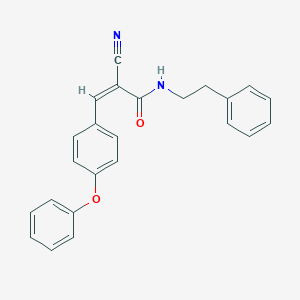
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)
